molecular formula C15H18N2O3 B2574786 1-tert-Butoxycarbonyl-1H-indole-3-acetamide CAS No. 872404-91-6

1-tert-Butoxycarbonyl-1H-indole-3-acetamide

Cat. No.: B2574786
CAS No.: 872404-91-6
M. Wt: 274.32
InChI Key: HMYDQLXYMKXROS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The compound is formally named tert-butyl 3-(2-amino-2-oxoethyl)-1H-indole-1-carboxylate , reflecting its structural components:

  • tert-Butyl group (Boc protecting group) attached to the indole nitrogen.
  • Acetamide moiety at the 3-position of the indole ring.

Molecular Formula and Key Identifiers

Property Value/Description Source
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.315 g/mol
SMILES NC(=O)Cc1cn(c2c1cccc2)C(=O)OC(C)(C)C
InChI HMYDQLXYMKXROS-UHFFFAOYSA-N

The compound contains 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, with a Boc-protected indole core and an acetamide side chain.

Crystallographic Analysis and Three-Dimensional Conformation

Structural Features and Packing Predictions

While no experimental crystallographic data exists for this compound, its structure can be inferred from analogous indole derivatives:

  • Indole Core : The planar indole ring (fused benzene and pyrrole moieties) adopts a L-shaped conformation , with the Boc group occupying the 1-position.
  • Acetamide Side Chain : The 3-acetamide group projects orthogonally to the indole plane, enabling hydrogen bonding with adjacent molecules.
  • Boc Group : The bulky tert-butyl group likely induces staggered packing in the crystal lattice to minimize steric clashes.

Comparative Analysis with Related Compounds

Studies on indole derivatives (e.g., 1-Boc-3-carboxymethylindole ) reveal that substituents at the 3-position influence crystal packing. For example:

  • Carboxylic Acid Derivatives : Tend to form hydrogen-bonded dimers via acid groups.
  • Amide Derivatives : Favor π-π stacking interactions between indole rings due to reduced steric hindrance.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Properties

IUPAC Name

tert-butyl 3-(2-amino-2-oxoethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-10(8-13(16)18)11-6-4-5-7-12(11)17/h4-7,9H,8H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDQLXYMKXROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butoxycarbonyl-1H-indole-3-acetamide can be synthesized through a multi-step process involving the protection of the indole nitrogen and subsequent acylation. One common method involves the following steps:

    Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected indole.

    Acylation: The Boc-protected indole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butoxycarbonyl-1H-indole-3-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the indole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Antihyperglycemic Properties

Research has shown that indole-3-acetamides, including 1-tert-butoxycarbonyl-1H-indole-3-acetamide, exhibit significant inhibitory activity against the enzyme α-amylase, which is crucial in carbohydrate digestion. In vitro studies have demonstrated that these compounds can effectively lower blood glucose levels by inhibiting α-amylase with IC50 values ranging from 1.09 to 2.84 μM, indicating their potential use in managing diabetes .

Antioxidant Activity

In addition to their antihyperglycemic effects, indole-3-acetamides also display antioxidant properties. The ability to scavenge reactive oxygen species (ROS) has been evaluated using DPPH and ABTS assays, with IC50 values suggesting moderate to strong antioxidant capacities . This dual action makes these compounds promising candidates for further development in treating oxidative stress-related diseases.

Antimycobacterial Activity

Indole derivatives have been explored for their activity against Mycobacterium tuberculosis. Compounds similar to this compound have shown potent antitubercular activity, with mechanisms involving inhibition of key metabolic pathways essential for bacterial survival. Such findings highlight the potential of these compounds in developing new treatments for tuberculosis .

Antiparasitic Activity

Recent studies have identified indolylacetamides as having significant antiparasitic effects against kinetoplastid diseases such as Leishmaniasis and Chagas disease. The structure-activity relationship (SAR) studies indicate that modifications to the indole ring can enhance bioactivity while reducing cytotoxicity to mammalian cells . For instance, certain derivatives exhibited low EC50 values against Trypanosoma brucei, suggesting their viability as therapeutic agents.

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

  • Diabetes Management : A study demonstrated that a series of indole derivatives could significantly lower blood glucose levels in diabetic models through α-amylase inhibition, supporting their use as antihyperglycemic agents .
  • Tuberculosis Treatment : Another investigation into antimycobacterial properties revealed that specific indole derivatives could reduce Mtb growth effectively in vitro, providing a foundation for further drug development against resistant strains .
  • Antiparasitic Research : A recent study highlighted the effectiveness of modified indolylacetamides against Trypanosoma brucei, showcasing their potential as novel antiparasitic drugs with favorable selectivity profiles .

Mechanism of Action

The mechanism of action of 1-tert-Butoxycarbonyl-1H-indole-3-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at the acetamide group or the indole ring. This selective reactivity is crucial for its use in targeted synthesis and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on ethyl 1-[(tert-butoxycarbonyl)amino]-substituted pyrrole-3-carboxylates (e.g., 10a–e), which share key structural motifs with Boc-indole-3-acetamide, including the Boc-protected indole core and aromatic substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data.

Key Observations :

  • Substituent Effects : Methyl or methoxy groups on the indole ring (e.g., 10b ) increase molecular weight and melting points compared to 10a , likely due to enhanced intermolecular interactions (e.g., van der Waals forces) .
  • Synthetic Efficiency : High yields (94–98%) across analogs suggest the CuCl₂-catalyzed reaction protocol is robust and tolerant of diverse indole substituents .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:
  • 10a : Strong carbonyl stretches at 1765 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (amide C=O) .
  • 10b : Slightly shifted ester C=O (1744 cm⁻¹), indicating electronic effects from additional methyl groups .
Nuclear Magnetic Resonance (NMR):
  • Boc Group : The tert-butyl protons resonate as a singlet at δ 1.34 ppm in 10a and 10b , confirming stability under reaction conditions .
  • Indole Protons : Upfield shifts in 10b (e.g., δ 6.88–7.81 ppm) vs. 10a (δ 6.91–8.01 ppm) reflect electron-donating methyl substituents .
Mass Spectrometry (MS):
  • 10a : Base peak at m/z 498 corresponds to loss of the Boc group (M⁺–C₄H₈O₂) .
  • 10b : Dominant fragment at m/z 526 aligns with molecular ion stability despite increased substitution .

Elemental Analysis

All compounds (10a–b ) show <1% deviation from theoretical C/H/N values, confirming purity and structural integrity .

Biological Activity

1-tert-Butoxycarbonyl-1H-indole-3-acetamide (Boc-Indole) is a synthetic compound recognized for its structural features that contribute to various biological activities. The compound contains an indole moiety, which is often linked to diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article discusses the biological activity of Boc-Indole, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • Structural Features : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring, which allows for selective modifications at other positions of the molecule.

The biological activity of Boc-Indole is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection that facilitates selective reactions at the acetamide group or the indole ring. This selective reactivity is crucial for its application in drug development and synthesis of bioactive compounds.

Biological Activities

Boc-Indole has been explored for various biological activities:

  • Anticancer Activity : Compounds containing indole structures have shown potential in inhibiting cancer cell proliferation. Studies have indicated that Boc-Indole derivatives can interfere with cancer cell signaling pathways, leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of indole derivatives. Boc-Indole has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth .

Synthesis

Boc-Indole can be synthesized through several methods, primarily involving the protection of the indole nitrogen followed by acylation reactions. The general synthetic route includes:

  • Protection of the indole nitrogen using Boc anhydride.
  • Acetylation of the protected indole to form Boc-Indole-3-acetamide.
  • Deprotection under acidic conditions to yield free amine derivatives for further modifications .

Case Study 1: Anticancer Activity

A study investigated the efficacy of Boc-Indole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant inhibition of cell proliferation compared to controls .

CompoundCell LineIC50 (µM)
Boc-Indole Derivative AMCF-712.5
Boc-Indole Derivative BA54915.0

Case Study 2: Anti-inflammatory Mechanism

In a separate study, Boc-Indole was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a dose-dependent reduction in nitric oxide levels, indicating its potential as an anti-inflammatory agent .

TreatmentNitric Oxide Production (µM)
Control25.0
Boc-Indole (10 µM)15.0
Boc-Indole (50 µM)5.0

Q & A

Basic: How can the synthesis of 1-<i>tert</i>-Butoxycarbonyl-1H-indole-3-acetamide be optimized for yield and purity?

Methodological Answer:
Optimization can be achieved via a copper-catalyzed condensation reaction. A typical protocol involves refluxing tert-butoxycarbonyl-protected indole precursors with acetamide derivatives in tetrahydrofuran (THF) using CuCl₂·2H₂O as a catalyst . Key parameters include:

  • Molar Ratios: Maintain a 1:1.1 ratio of indole precursor to acetamide derivative to ensure complete conversion.
  • Reaction Time: Monitor via TLC; reactions typically require 12–24 hours for full substrate consumption.
  • Purification: Use silica gel chromatography with ethyl acetate/cyclohexane (1:1) to isolate the product. Yield improvements (up to 98%) are reported under inert conditions .

Basic: What spectroscopic techniques are critical for characterizing 1-<i>tert</i>-Butoxycarbonyl-1H-indole-3-acetamide?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of tert-butoxycarbonyl (BOC) groups via C=O stretching vibrations at ~1680–1765 cm⁻¹ and N-H bending at ~3260 cm⁻¹ .
  • NMR Analysis:
    • ¹H NMR: Identify indole protons (δ 6.8–8.0 ppm) and BOC methyl groups (δ 1.34 ppm, singlet) .
    • ¹³C NMR: Verify the BOC carbonyl at ~154 ppm and acetamide carbonyl at ~163 ppm .
  • Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z 554 [M⁺] for analogous compounds) and fragmentation patterns to confirm structural integrity .

Advanced: How do substituents on the indole ring influence the compound’s bioactivity?

Methodological Answer:
Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:

  • Electron-Withdrawing Groups (e.g., Iodo): Enhance stability and binding affinity in biochemical assays (e.g., antimicrobial activity) .
  • Methoxy Groups: Increase solubility but may reduce membrane permeability.
    Experimental Design:
  • Synthesize derivatives with halogen, methoxy, or alkyl substituents using protocols from .
  • Compare bioactivity via dose-response assays (e.g., MIC for antimicrobial studies) .

Advanced: What strategies ensure the stability of the BOC group under varying experimental conditions?

Methodological Answer:
The BOC group is acid-labile but thermally stable. Strategies include:

  • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (stable up to 200°C in inert atmospheres) .
  • Acidic Conditions: Avoid protic solvents (e.g., HCl/MeOH) during deprotection; instead, use trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective removal .
  • Storage: Store under argon at –20°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:

  • Orthogonal Assays: Validate antimicrobial claims using both broth microdilution (MIC) and time-kill kinetics .
  • Purity Verification: Re-examine compound purity via HPLC (>95%) and elemental analysis .
  • Control Experiments: Test intermediates (e.g., unprotected indole) to rule off-target effects.

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites.
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes).
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories.
    Validation: Cross-correlate computational predictions with experimental IC₅₀ values from kinase inhibition assays .

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